molecular formula C10H12F3NO B1528601 [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine CAS No. 1249802-64-9

[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine

Cat. No. B1528601
M. Wt: 219.2 g/mol
InChI Key: QEMJVHCRJLGVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is a chemical compound with the molecular formula C10H12F3NO . Its molecular weight is 219.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group . More detailed structural analysis would require specific experimental data .


Physical And Chemical Properties Analysis

“[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Synthesis of Heterocyclic Compounds : The compound serves as a precursor in the synthesis of heterocyclic compounds through cycloaddition reactions, showcasing its utility in constructing complex molecular architectures (Aouine, El Hallaoui, & Alami, 2014).
  • Transfer Hydrogenation Reactions : Its derivatives are used in the development of N-heterocyclic ruthenium(II) complexes, demonstrating high efficiency in the transfer hydrogenation of ketones. This highlights its role in catalysis and potential in green chemistry applications (Şemistan Karabuğa et al., 2015).

Photocytotoxicity and Cellular Imaging

  • Photocytotoxic Iron(III) Complexes : Complexes derived from this compound exhibit photocytotoxic properties, making them potential candidates for therapeutic applications in targeting cancer cells with light-activated treatments. They have shown to be effective in generating reactive oxygen species and inducing apoptosis in various cancer cell lines (Basu et al., 2014).

Advanced Materials

  • Luminescent Probes : Derivatives of the compound have been utilized as luminescent probes in monitoring polymerization processes of photosensitive thin films, demonstrating its application in materials science and engineering (Kotch et al., 1993).
  • Antioxidant Properties : Research on related compounds has explored their potential antioxidant properties, which could be leveraged in the development of materials and coatings with enhanced stability and lifespan (Çetinkaya et al., 2012).

Safety And Hazards

The safety and hazards associated with “[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” are not specified in the available resources .

Future Directions

The future directions for the use and study of “[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” are not specified in the available resources .

properties

IUPAC Name

[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-7-2-3-8(5-14)9(4-7)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMJVHCRJLGVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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